molecular formula C13H11N3 B13677062 1-(5-Methyl-2-imidazolyl)isoquinoline

1-(5-Methyl-2-imidazolyl)isoquinoline

Cat. No.: B13677062
M. Wt: 209.25 g/mol
InChI Key: LVZVHZAVAUDLFS-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-imidazolyl)isoquinoline is a heterocyclic compound that combines the structural features of both imidazole and isoquinoline. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both imidazole and isoquinoline moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-imidazolyl)isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloroisoquinoline with 5-methyl-2-imidazole in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-imidazolyl)isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methyl-2-imidazolyl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-imidazolyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 1-(2-Methyl-2-imidazolyl)isoquinoline
  • 1-(5-Methyl-1-imidazolyl)isoquinoline
  • 1-(5-Methyl-2-imidazolyl)quinoline

Uniqueness: 1-(5-Methyl-2-imidazolyl)isoquinoline is unique due to the specific positioning of the methyl group on the imidazole ring and its fusion with the isoquinoline moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

1-(5-methyl-1H-imidazol-2-yl)isoquinoline

InChI

InChI=1S/C13H11N3/c1-9-8-15-13(16-9)12-11-5-3-2-4-10(11)6-7-14-12/h2-8H,1H3,(H,15,16)

InChI Key

LVZVHZAVAUDLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

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